N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers
N4-Acetylcytidine Triphosphate Sodium: A Technical Guide for Researchers
An In-depth Technical Guide on the Structure, Properties, and Applications of N4-Acetylcytidine Triphosphate Sodium for Researchers, Scientists, and Drug Development Professionals.
N4-Acetylcytidine triphosphate (ac4CTP) sodium salt is a modified nucleotide of growing interest in the fields of molecular biology, drug discovery, and RNA therapeutics. As the direct precursor for the incorporation of N4-acetylcytidine (ac4C) into RNA transcripts, ac4CTP is an essential tool for studying the role of this epitranscriptomic modification. The acetylation of cytidine (B196190) at the N4 position, catalyzed by the enzyme N-acetyltransferase 10 (NAT10), has been shown to enhance the stability and translational efficiency of messenger RNA (mRNA).[1] This guide provides a comprehensive overview of the structure, properties, and experimental applications of ac4CTP sodium salt.
Chemical Structure and Properties
N4-Acetylcytidine triphosphate is an analog of the canonical cytidine triphosphate (CTP), featuring an acetyl group attached to the exocyclic amine at the N4 position of the cytosine base. This modification introduces subtle but significant changes to the molecule's chemical properties, which in turn affect the characteristics of the RNA into which it is incorporated.
Two common forms of this compound are commercially available: the free acid and a sodium salt, typically the tetrasodium (B8768297) salt. It is crucial to distinguish between these forms as their molecular weights differ.
Table 1: Chemical and Physical Properties of N4-Acetylcytidine Triphosphate
| Property | Value (Free Acid) | Value (Tetrasodium Salt) | Reference(s) |
| Molecular Formula | C11H18N3O15P3 | C11H14N3Na4O15P3 | [2] |
| Molecular Weight | 525.19 g/mol | 613.12 g/mol | [2] |
| Exact Mass | 525.00 g/mol | - | [2] |
| Appearance | Colorless to slightly yellow solution in water | - | [2] |
| Purity | ≥ 95% (HPLC) | - | [2] |
| Concentration (Aqueous Solution) | 100 mM - 110 mM | - | [2] |
| pH (Aqueous Solution) | 7.0 ± 0.5 | - | [2] |
| Storage Conditions | -20°C (short-term exposure to ambient temperature possible) | - | [2] |
| Shelf Life | 12 months from date of delivery | - | [2] |
Table 2: Spectroscopic Properties of N4-Acetylcytidine Triphosphate
| Property | Value | Reference(s) |
| λmax | 243 nm (in Tris-HCl, pH 7.5) | [2] |
| Molar Extinction Coefficient (ε) | 11.2 L mmol⁻¹ cm⁻¹ (in Tris-HCl, pH 7.5) | [2] |
Biological Significance and Signaling Pathways
The primary biological role of ac4CTP is to serve as the substrate for the enzyme N-acetyltransferase 10 (NAT10), the sole known enzyme responsible for installing the ac4C modification in eukaryotic RNA.[1][3] This modification has been identified in various RNA species, including messenger RNA (mRNA), transfer RNA (tRNA), and ribosomal RNA (rRNA), where it plays a crucial role in regulating RNA metabolism.
The NAT10-mediated ac4C modification has been linked to several cellular processes and signaling pathways, most notably the NF-κB pathway. Activation of the NF-κB signaling pathway can promote the expression of NAT10.[1] In turn, NAT10-mediated ac4C modification of specific mRNAs can influence downstream signaling, including the Wnt/β-catenin pathway, and has been implicated in cancer progression.[1]
Experimental Protocols
Chemical Synthesis and Purification of N4-Acetylcytidine-5'-Triphosphate
While commercially available, understanding the synthesis of ac4CTP can be valuable for specialized applications. The synthesis generally involves a two-step process: N4-acetylation of cytidine followed by phosphorylation. A general protocol for a similar class of compounds, N4-acyl-2'-deoxycytidine-5'-triphosphates, has been described and can be adapted.[4]
Step 1: N4-Acetylation of Cytidine
-
Activation of Acetic Acid: Acetic acid is activated, for example, by forming an N-hydroxysuccinimide (NHS) ester. This is achieved by reacting acetic acid with NHS in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) in an appropriate solvent such as ethyl acetate.[4]
-
Acylation of Cytidine: The activated acetic acid is then reacted with cytidine in a solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for 24-48 hours.[4]
-
Purification: The resulting N4-acetylcytidine is purified by column chromatography.
Step 2: Phosphorylation of N4-Acetylcytidine
-
One-pot Phosphorylation: A common method for phosphorylation is the one-pot synthesis using phosphoryl chloride (POCl3) in trimethyl phosphate.[4][5] The N4-acetylcytidine is reacted with POCl3, followed by the addition of a pyrophosphate salt (e.g., tributylammonium (B8510715) pyrophosphate) to form the triphosphate.[4]
-
Purification: The crude ac4CTP is purified using anion-exchange chromatography, followed by reversed-phase high-performance liquid chromatography (RP-HPLC).[6] The final product is typically isolated as a sodium salt.
In Vitro Transcription Incorporating N4-Acetylcytidine Triphosphate
ac4CTP can be used as a substrate for in vitro transcription (IVT) to generate RNA containing ac4C modifications. This is typically performed using bacteriophage RNA polymerases such as T7, T3, or SP6.[7] The following is a general protocol that can be optimized for specific templates and applications.
Materials:
-
Linearized DNA template with a T7 promoter
-
T7 RNA Polymerase
-
10x Transcription Buffer
-
ATP, GTP, UTP solutions (100 mM)
-
N4-Acetylcytidine triphosphate (ac4CTP) sodium salt solution (100 mM)
-
RNase Inhibitor
-
DNase I (RNase-free)
-
Nuclease-free water
Protocol:
-
Reaction Setup: Assemble the following reaction components at room temperature in a nuclease-free microcentrifuge tube. The final concentration of each nucleotide should be optimized, but a starting point is to replace CTP entirely with ac4CTP at an equimolar concentration.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| 10x Transcription Buffer | 2 µL | 1x |
| ATP (100 mM) | 2 µL | 10 mM |
| GTP (100 mM) | 2 µL | 10 mM |
| UTP (100 mM) | 2 µL | 10 mM |
| ac4CTP (100 mM) | 2 µL | 10 mM |
| Linearized DNA Template (1 µg/µL) | 1 µL | 50 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL | |
| Nuclease-free water | to 20 µL |
-
Incubation: Mix gently by pipetting and incubate at 37°C for 2-4 hours.
-
DNase Treatment: Add 1 µL of DNase I to the reaction mixture and incubate at 37°C for 15-30 minutes to remove the DNA template.
-
RNA Purification: Purify the ac4C-containing RNA using a suitable method, such as lithium chloride precipitation, spin column purification, or gel electrophoresis.
-
Quantification and Quality Control: Determine the concentration and purity of the synthesized RNA using a spectrophotometer (e.g., NanoDrop) and assess its integrity by gel electrophoresis.
Conclusion
N4-Acetylcytidine triphosphate sodium salt is a vital reagent for the synthesis of ac4C-modified RNA, enabling detailed investigation into the functional consequences of this important epitranscriptomic mark. This guide provides a foundational understanding of its structure, properties, and key experimental applications. As research into the epitranscriptome continues to expand, the use of ac4CTP will undoubtedly play a central role in uncovering the intricate ways in which RNA modifications regulate biological processes in health and disease.
References
- 1. The role and mechanism of NAT10‐mediated ac4C modification in tumor development and progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N4-Acetyl-CTP, Single components for (m)RNA Synthesis - Jena Bioscience [jenabioscience.com]
- 3. Recent advances in the potential role of RNA N4-acetylcytidine in cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cytivalifesciences.com [cytivalifesciences.com]
